molecular formula C15H16N2OS B2440520 (2E)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 257862-98-9

(2E)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B2440520
CAS No.: 257862-98-9
M. Wt: 272.4 g/mol
InChI Key: DHWFFTPILWMKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Propenone, 1-(4-methyl-2-phenyl-5-thiazolyl)-3-dimethylamino-” is a chemical compound with the molecular formula C15H16N2OS . It is also known by its CAS number 257862-98-9.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string CC1=C (SC (=N1)C2=CC=CC=C2)C (=O)C . This represents the arrangement of atoms and their connectivity, but does not provide information about the 3D structure or conformation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.29 g/mol . It has a XLogP3-AA value of 3, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 217.05613515 g/mol . Its topological polar surface area is 58.2 Ų .

Scientific Research Applications

Chemical Properties and Reactions

  • Reactivity with Amines : This propenone reacts with various amines such as 2-Aminothiazol and 2-Aminopyridin, leading to the formation of heterocyclic enaminoketones (Junek, Sterk, & Wrtilek, 1969).

  • Synthesis of Derivatives : The compound can be modified to create derivatives with thiosemicarbazidic groups, which exhibit antileukemia activity (Popuşoi et al., 2014).

Spectral Properties and Applications

  • Photoreactivity and Laser Applications : The compound demonstrates specific spectral properties, making it suitable for use as a green-emitting laser dye (El-Daly et al., 2011).

Material Science and Dye Synthesis

  • Synthesis of Disperse Dyes : It is used in the synthesis of disperse dyes, showcasing its application in the field of material science (Elapasery et al., 2020).

Pharmaceutical Research

  • Antimicrobial Activity : Certain derivatives of this compound have been investigated for their antimicrobial properties (Swarnkar, Ameta, & Vyas, 2014).

  • Potential Anti-Cancer Applications : Some chelates formed with this compound have shown cytotoxic action against human breast cancer cell lines, suggesting potential anti-cancer applications (Al-adilee & Hasan, 2021).

Miscellaneous Applications

  • Synthesis of Azo Dye/Schiff Base/Chalcone Derivatives : It is used in the synthesis of novel azo dye/Schiff base/Chalcone derivatives with potential antipsychotic activity (Gopi, Sastry, & Dhanaraju, 2017).

Properties

IUPAC Name

3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-14(13(18)9-10-17(2)3)19-15(16-11)12-7-5-4-6-8-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWFFTPILWMKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164339
Record name 3-(Dimethylamino)-1-(4-methyl-2-phenyl-5-thiazolyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257862-98-9
Record name 3-(Dimethylamino)-1-(4-methyl-2-phenyl-5-thiazolyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257862-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-1-(4-methyl-2-phenyl-5-thiazolyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.